![molecular formula C13H18N4O3 B2653817 5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-31-3](/img/structure/B2653817.png)
5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4 (3H)-one and acetophenone derivatives or various cyclic ketones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational spectroscopic analytical items (IR, NMR, and UV–Vis) calculated using popular DFT methods .Chemical Reactions Analysis
A green one-pot three-component cascade reaction has been developed for the synthesis of a new class of 2-amino-5,8-dihydro-3H-pyrido [2,3-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is a heterocyclic compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions. Such synthetic pathways are essential for creating lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).
Biomass Conversion to Chemical Feedstocks
The conversion of plant biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, showcases the potential of using pyrimidine-related structures for sustainable chemical production. These derivatives offer an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources. This research highlights the importance of these compounds in producing polymers, fuels, and various chemicals, indicating a significant extension of HMF application in the future (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrimidines in Drug Development
The versatility of the pyrimidine ring in drug discovery is evident from its use in developing compounds for treating human diseases. The saturated scaffold of pyrrolidine, often featured in pyrimidine derivatives, allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules. This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underscoring the influence of pyrimidine structures in medicinal chemistry (Petri et al., 2021).
Synthesis and Anticancer Activity
Pyrimidine derivatives have shown a wide range of pharmacological effects, including anticancer properties. The review of recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provides insights into their potential as anti-inflammatory agents, with implications for cancer treatment. This research indicates the versatility of pyrimidine scaffolds in developing new pharmacologically active compounds (Rashid et al., 2021).
Mechanism of Action
properties
IUPAC Name |
5-(3-methoxypropylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-16-11-10(12(18)17(2)13(16)19)9(5-7-15-11)14-6-4-8-20-3/h5,7H,4,6,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYNHULKXOFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

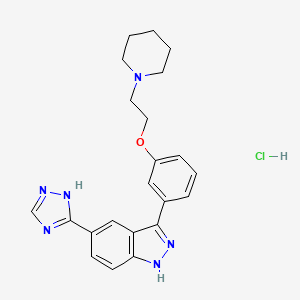
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)


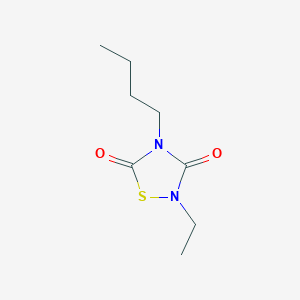
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2653744.png)

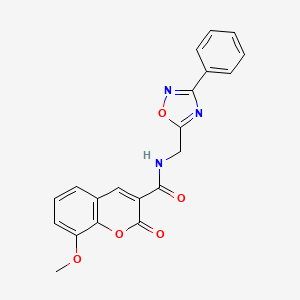
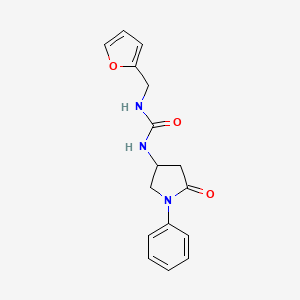
![7-Methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)
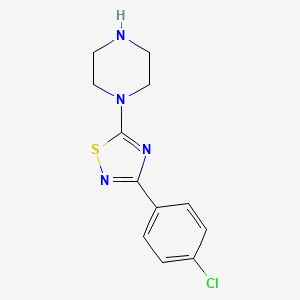
![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)

